molecular formula C55H100O6 B075230 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol CAS No. 1587-93-5

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B075230
CAS No.: 1587-93-5
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-FBSASISJSA-N
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Description

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in various seed and vegetable oils, including olive, sesame, soybean, canola, and corn oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase-catalyzed synthesis, which allows for the selective esterification of glycerol with the respective fatty acids . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of triglycerides from natural sources, such as vegetable oils. The process includes steps like solvent extraction, degumming, neutralization, bleaching, and deodorization to obtain high-purity triglycerides .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and enzymes like lipases, the triglyceride can be hydrolyzed into free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of fatty acid groups with alcohols, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or air, often under elevated temperatures.

    Hydrolysis: Water and lipase enzymes are typically used under mild conditions.

    Transesterification: Alcohols (e.g., methanol) and catalysts (e.g., sodium methoxide) are used under controlled temperatures.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (palmitic, oleic, linoleic) and glycerol.

    Transesterification: Fatty acid methyl esters and glycerol.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This specific configuration is essential for its role in reducing interfacial tension and providing structural integrity to cell membranes.

Properties

IUPAC Name

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-FBSASISJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345857
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-59-3
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PALMITOYL-2-OLEOYL-3-LINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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